1-Boc-7-Nitro-3-formylindole
Overview
Description
1-Boc-7-Nitro-3-formylindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a formyl group at the 3-position, a nitro group at the 7-position, and a tert-butyl ester at the 1-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-7-Nitro-3-formylindole typically involves multi-step organic reactions. One common method starts with the nitration of an indole derivative to introduce the nitro group at the 7-position. This is followed by formylation at the 3-position using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1-Boc-7-Nitro-3-formylindole undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or hydrazine in the presence of a base.
Major Products Formed
Oxidation: 3-carboxy-7-nitro-1H-indole-1-carboxylate.
Reduction: tert-Butyl 3-formyl-7-amino-1H-indole-1-carboxylate.
Substitution: Imines or hydrazones depending on the nucleophile used.
Scientific Research Applications
1-Boc-7-Nitro-3-formylindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-7-Nitro-3-formylindole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The formyl group can form covalent bonds with nucleophiles in biological systems, potentially modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-formyl-1H-indole-1-carboxylate: Lacks the nitro group at the 7-position.
tert-Butyl 7-nitro-1H-indole-1-carboxylate: Lacks the formyl group at the 3-position.
tert-Butyl 3-formyl-7-amino-1H-indole-1-carboxylate: The nitro group is reduced to an amino group.
Uniqueness
1-Boc-7-Nitro-3-formylindole is unique due to the presence of both the formyl and nitro groups on the indole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
tert-butyl 3-formyl-7-nitroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)10-5-4-6-11(12(10)15)16(19)20/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKYBDSQTIHFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654311 | |
Record name | tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-97-3 | |
Record name | 1,1-Dimethylethyl 3-formyl-7-nitro-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914348-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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